
6-Methoxytricin
Overview
Description
6-Methoxytricin is a flavonoid isolated from Artemisia iwayomogi . It is an inhibitor of aldose reductase (AR) and advanced glycation endproduct (AGE) formation activities with IC50 values of 30.29 μM and 134.88 μM, respectively . It has potential as an anti-diabetic complications agent .
Molecular Structure Analysis
The molecular formula of 6-Methoxytricin is C18H16O8 . Its molecular weight is 360.31 g/mol .Physical And Chemical Properties Analysis
The molecular formula of 6-Methoxytricin is C18H16O8 and its molecular weight is 360.3 g/mol .Scientific Research Applications
- Research : 6-Methoxytricin has been identified as an inhibitor of AR. It effectively suppresses AR activity, potentially mitigating diabetic complications .
Aldose Reductase Inhibition
AKT Activity Inhibition
Mechanism of Action
Target of Action
6-Methoxytricin, a flavonoid isolated from Centella asiatica and Artemisia iwayomogi, primarily targets aldose reductase (AR) and advanced glycosylation end-products (AGE) . Aldose reductase is an enzyme involved in glucose metabolism, and AGEs are proteins or lipids that become glycated after exposure to sugars. Both AR and AGE play significant roles in the development of various vascular complications of diabetes .
Mode of Action
6-Methoxytricin interacts with its targets, AR and AGE, by inhibiting their activities . The IC50 values, which represent the concentration of 6-Methoxytricin required to inhibit 50% of AR and AGE activities, are 30.29 μM and 134.88 μM, respectively . This inhibition can lead to a decrease in the accumulation of sorbitol and fructose, which are produced by the action of AR, and a reduction in the formation of AGEs .
Biochemical Pathways
The inhibition of AR and AGE by 6-Methoxytricin affects the polyol pathway and the formation of AGEs . The polyol pathway is one of the major pathways of glucose metabolism, and its dysregulation is associated with various complications of diabetes. AGEs are implicated in numerous pathologies, including diabetic complications, aging, and neurodegenerative diseases .
Result of Action
The molecular and cellular effects of 6-Methoxytricin’s action include the inhibition of T-cell proliferation and activation in biological cells . It also inhibits the production of reactive oxygen species (ROS) in macrophages through the inhibition of NADPH oxidase activity . These effects suggest that 6-Methoxytricin may have anti-inflammatory and immunosuppressive properties .
Future Directions
6-Methoxytricin has been identified as having potential as an anti-diabetic complications agent . This suggests that future research could focus on further exploring its therapeutic potential in this area.
Relevant Papers The paper “Inhibitory Effect of Chemical Constituents Isolated from Artemisia iwayomogi on Polyol Pathway and Simultaneous Quantification of Major Bioactive Compounds” discusses the potential of 6-Methoxytricin as an anti-diabetic complications agent .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHGBHZAQNORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxytricin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




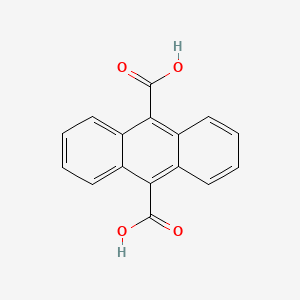

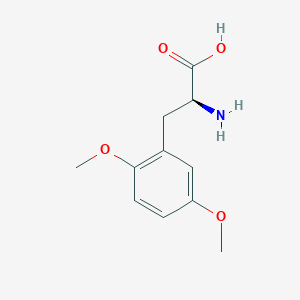


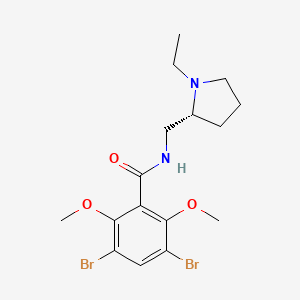
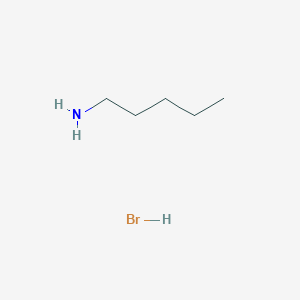
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)

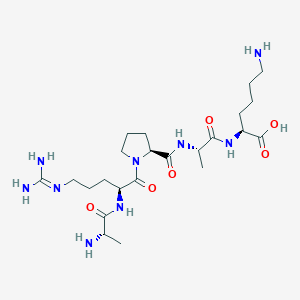
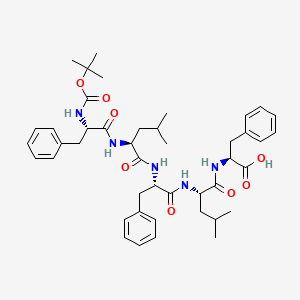

![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)